Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thieno[3,4-d]pyridazines. This compound has garnered interest in scientific research due to its potential applications in various fields, particularly in medicinal chemistry. Its molecular formula is , with a molecular weight of 435.88 g/mol. The compound is primarily researched for its biological activity and structural characteristics.
The compound is classified under the category of thieno[3,4-d]pyridazine derivatives, which are known for their diverse biological activities. It is often synthesized for non-human research purposes and is not intended for therapeutic or veterinary use. The compound's structure features a thieno[3,4-d]pyridazine core, which is modified with various functional groups that enhance its reactivity and biological properties.
The synthesis of ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves several key reactions:
The synthetic route may involve multiple purification steps such as chromatography to isolate pure compounds. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor reaction progress and confirm product identity .
The molecular structure of ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be represented using various structural formulas:
InChI=1S/C19H18ClN3O5S/c1-3-27-9-14(24)21-17-15-13(10-29-17)16(19(26)28-4-2)22-23(18(15)25)12-7-5-11(20)6-8-12/h5-8,10H,3-4,9H2,1-2H3,(H,21,24)
CCOCC(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(=O)OCC
The structural analysis reveals a complex arrangement of rings and substituents that contribute to the compound's chemical properties and potential reactivity. The presence of a chlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions due to its functional groups:
The reactions can be monitored using spectroscopic techniques such as NMR or mass spectrometry to confirm product formation and purity.
While specific mechanisms of action for ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenoacytamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate require further investigation, similar compounds in its class have been shown to interact with various biological pathways:
The compound exhibits several notable physical properties:
Chemical properties include reactivity towards nucleophiles due to the presence of electrophilic centers in the structure. Its stability under standard laboratory conditions makes it suitable for various synthetic applications.
Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenoacytamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has potential applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: